Cyclopropyl-(3-methoxyphenyl)methanamine

Descripción

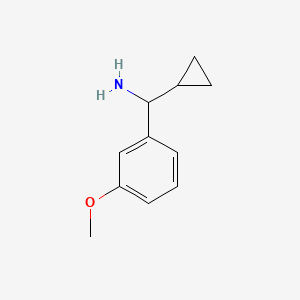

Cyclopropyl-(3-methoxyphenyl)methanamine is a secondary amine featuring a cyclopropyl ring attached to a 3-methoxyphenyl group. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound is notable for its structural rigidity due to the cyclopropane ring, which influences its electronic properties and biological interactions.

Propiedades

Número CAS |

535925-81-6 |

|---|---|

Fórmula molecular |

C11H15NO |

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

cyclopropyl-(3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11H,5-6,12H2,1H3 |

Clave InChI |

ILNBYLMWHBLDTE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(C2CC2)N |

SMILES canónico |

COC1=CC=CC(=C1)C(C2CC2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-(3-methoxyphenyl)methanamine typically involves the reaction of cyclopropanecarbonitrile with appropriate reagents under controlled conditions. One method involves adding cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran into a reaction vessel, followed by the addition of sodium borohydride under nitrogen protection. The reaction is maintained at a temperature of 20-45°C for 10-18 hours . After the reaction, the mixture is cooled, and the product is extracted and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopropyl-(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Cyclopropyl-(3-methoxyphenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of cyclopropyl-(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Substitution Patterns on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter biological activity and chemical reactivity:

Key Insight : The 3-methoxy group in the target compound balances electronic effects (moderate electron donation) and steric accessibility, optimizing interactions with biological targets like serotonin receptors .

Cycloalkane Ring Modifications

The size and strain of the cycloalkane ring influence conformational stability and pharmacological profiles:

| Compound Name | Cycloalkane Structure | Key Differences from Target Compound | Biological Activity Insights |

|---|---|---|---|

| Cyclobutyl-(3-methoxyphenyl)methanamine | Cyclobutane | Larger ring size reduces ring strain | Lower metabolic stability; increased flexibility may reduce target specificity |

| Cyclopentyl-(3-methoxyphenyl)methanamine | Cyclopentane | Even lower ring strain and higher flexibility | Reduced potency in enzyme inhibition assays compared to cyclopropyl analogs |

| (2-Cyclopropylphenyl)methanamine | Cyclopropyl adjacent to phenyl | Different attachment position (ortho vs. meta) | Altered steric effects; potential for unique binding modes in receptor pockets |

Key Insight : The cyclopropane ring in the target compound provides optimal strain energy, enhancing binding to rigid enzyme active sites while maintaining metabolic stability .

Stereochemical Variations

Stereochemistry critically impacts biological activity:

| Compound Name | Stereochemistry | Key Differences from Target Compound | Biological Activity Insights |

|---|---|---|---|

| (S)-Cyclopropyl-(2-methoxyphenyl)methanamine | S-configuration | Methoxy at 2-position (ortho) | Reduced similarity (0.87) in receptor binding compared to 3-methoxy target |

| (R)-Cyclopropyl-(3-methoxyphenyl)methanamine | R-configuration | Opposite enantiomer | 0.96 similarity index; potential for divergent pharmacokinetics (e.g., slower clearance) |

| (S)-Cyclopropyl-(3,5-dichlorophenyl)methanamine | S-configuration | Dichloro substitution | Enhanced cytotoxicity but higher risk of off-target effects |

Key Insight : The target compound’s stereochemistry and substitution pattern (3-methoxy, cyclopropyl) synergize to achieve higher specificity in neurotransmitter reuptake inhibition compared to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.